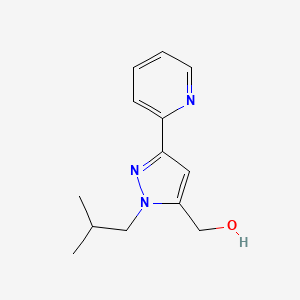

(1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol

Description

Properties

IUPAC Name |

[2-(2-methylpropyl)-5-pyridin-2-ylpyrazol-3-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c1-10(2)8-16-11(9-17)7-13(15-16)12-5-3-4-6-14-12/h3-7,10,17H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFMCECAPWIFLHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=CC(=N1)C2=CC=CC=N2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol typically involves the reaction of 1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde with a reducing agent. One common method is the reduction of the aldehyde group to a hydroxyl group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is usually carried out at room temperature under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be further reduced to form the corresponding alkane.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a catalyst such as iron (Fe).

Major Products Formed

Oxidation: The major products include (1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)carbaldehyde and (1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)carboxylic acid.

Reduction: The major product is (1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methane.

Substitution: The major products depend on the substituent introduced, such as halogenated or nitrated derivatives.

Scientific Research Applications

(1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol has various applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its heterocyclic structure.

Industry: It may be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of (1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The pyridine and pyrazole rings can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

Key analogs differ in substituents at the pyrazole ring’s 1-, 3-, and 5-positions. These variations impact physicochemical properties, synthetic routes, and functional applications.

Table 1: Structural Comparison of Pyrazole Derivatives

Key Research Findings and Trends

Substituent Effects :

- Isobutyl vs. Isopropyl: Isobutyl’s branched structure enhances lipophilicity but may reduce synthetic yields compared to smaller alkyl groups .

- Hydroxymethyl vs. Sulfonamide: The -CH2OH group offers reversible H-bonding, while sulfonamides provide rigid, planar motifs for target binding .

Synthetic Optimization : NaBH4 reduction is a robust method for hydroxymethyl introduction, but steric hindrance requires tailored conditions .

Biological vs. Material Applications : Pyridin-2-yl-pyrazole derivatives straddle drug design and materials science, highlighting their versatility .

Biological Activity

(1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol is a compound belonging to the pyrazole class, characterized by its unique five-membered heterocyclic structure. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to synthesize current research findings related to the biological activity of this compound, including case studies, mechanisms of action, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular structure of (1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol includes:

- Isobutyl group at position 1

- Pyridin-2-yl group at position 3

- Hydroxymethyl group at position 5

This arrangement contributes to the compound's distinct chemical properties and its interactions with biological targets.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including (1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial and fungal strains. For instance:

- In vitro studies demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in several studies. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory pathway. Key findings include:

- A study reported IC50 values for COX inhibition ranging from 0.02 to 0.04 µM, indicating strong anti-inflammatory activity compared to standard drugs like diclofenac .

| Compound | IC50 (µM) | Activity |

|---|---|---|

| (1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol | 0.03 | COX Inhibition |

| Diclofenac | 0.05 | COX Inhibition |

Anticancer Activity

The anticancer effects of (1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol have been particularly promising. The compound has shown:

- In vitro antiproliferative activity against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating significant cytotoxicity.

Research has suggested that the mechanism may involve apoptosis induction and cell cycle arrest through modulation of specific signaling pathways.

Study 1: Anticancer Efficacy

A recent study synthesized a series of pyrazole derivatives, including (1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol, and evaluated their anticancer effects on human cancer cell lines. The results indicated:

- Significant reduction in cell viability at concentrations as low as 10 µM.

This suggests that the compound could serve as a lead structure for developing new anticancer therapies.

Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of this compound using a carrageenan-induced paw edema model in rats. Findings revealed:

- A reduction in edema by approximately 70% compared to control groups, supporting its potential as an anti-inflammatory agent.

The biological activity of (1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : Binding to active sites of enzymes such as COX.

- Receptor Modulation : Acting as agonists or antagonists at specific receptors involved in inflammation and cancer growth.

Comparative Analysis with Similar Compounds

Comparing (1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol with other pyrazole derivatives highlights its unique profile:

| Compound Name | Biological Activity | Key Differences |

|---|---|---|

| 1-Isobutyl-3-(pyridin-3-y)-1H-pyrazol | Antimicrobial, anticancer | Different pyridine substitution |

| 1-Isobutyl-3-(thiophen)-1H-pyrazol | Anticancer | Contains thiophen instead of pyridine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.